molecular formula C14H14O2 B1216279 4,4'-Dihydroxybibenzyl CAS No. 6052-84-2

4,4'-Dihydroxybibenzyl

Cat. No.: B1216279
CAS No.: 6052-84-2
M. Wt: 214.26 g/mol
InChI Key: URFNSYWAGGETFK-UHFFFAOYSA-N
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Description

4,4’-Dihydroxybibenzyl is an organic compound characterized by two benzene rings connected by a single carbon-carbon bond, with each benzene ring bearing a hydroxyl group at the para position. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical and industrial applications .

Mechanism of Action

Target of Action

4,4’-Dihydroxybibenzyl is a type of bibenzyl, a class of compounds that are steroidal ethane derivatives . These compounds resemble the structural moiety of bioactive dihydro-stilbenoids or iso-quinoline alkaloids .

Mode of Action

It’s known that different isomeric configurations of 4,4’-dihydroxybibenzyls have shown different anti-oestrogenic and fertility inhibiting efficacy in mice models . For instance, erythro-α-ethyl-α-methyl 4,4’-dihydroxybibenzyls is a potent pro-oestrogen .

Biochemical Pathways

4,4’-Dihydroxybibenzyl is a secondary metabolite produced by the flavonoid biosynthetic pathway . It’s a stress-triggered metabolite found in different classes of bryophytes (Bryophyta, Marchantiophyta, and Anthocerotophyta), which possess different subtypes of bibenzyls and dimeric bisbibenzyls .

Pharmacokinetics

The compound’s physicochemical properties, such as its heavy atoms, rings, aromatic rings, rotatable bonds, van der waals molecular volume, topological polar surface area, hydrogen bond donors and acceptors, logp, and molar refractivity, have been reported .

Result of Action

It’s known that bibenzyls and bisbybenzyls have significant biological activity, including neuro-nephro-cardio-protection, anti-allergic, anti-microbial, anti-apoptotic, and cytotoxic activities . These activities have been studied on in-vitro and in-vivo models or on cell lines .

Action Environment

It’s known that the effects of isomerism on the potency of similar compounds have been investigated . For instance, dextro- and laevo-α,α’-dimethyl-4,4’-dihydroxybibenzyl have the same anti-oestrogenic and antifertility potencies in mice, but threo- and erythro-α-ethyl-α’-methyl-4,4’-dihydroxybibenzyl differ markedly in all properties examined .

Biochemical Analysis

Biochemical Properties

4,4’-Dihydroxybibenzyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with estrogen receptors, acting as both a pro-oestrogen and an anti-oestrogen depending on its isomeric form . This dual activity is crucial in its antifertility and anticancer properties. Additionally, 4,4’-Dihydroxybibenzyl interacts with various enzymes involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

4,4’-Dihydroxybibenzyl affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to estrogen signaling . This compound can modulate gene expression, leading to changes in cellular metabolism and function. In cancer cells, 4,4’-Dihydroxybibenzyl has been shown to inhibit cell proliferation and induce apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of 4,4’-Dihydroxybibenzyl involves its binding interactions with estrogen receptors and other biomolecules. It can inhibit or activate enzymes, depending on its concentration and the specific cellular context . This compound also affects gene expression by modulating transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dihydroxybibenzyl can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that 4,4’-Dihydroxybibenzyl can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability may decrease over time, leading to reduced efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of 4,4’-Dihydroxybibenzyl vary with different dosages in animal models. At low doses, it can act as a pro-oestrogen, promoting estrogenic activity . At higher doses, it exhibits anti-oestrogenic and antifertility effects . Toxic or adverse effects have been observed at very high doses, including liver toxicity and disruption of normal hormonal balance . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

4,4’-Dihydroxybibenzyl is involved in several metabolic pathways, particularly those related to estrogen metabolism . It interacts with enzymes such as cytochrome P450s, influencing their activity and the overall metabolic flux . This compound can also affect metabolite levels, leading to changes in cellular metabolism and function . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

Within cells and tissues, 4,4’-Dihydroxybibenzyl is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, it can be transported into the nucleus, where it interacts with estrogen receptors and other nuclear proteins . This distribution is essential for its biological activity and therapeutic effects.

Subcellular Localization

4,4’-Dihydroxybibenzyl exhibits specific subcellular localization, which is crucial for its activity and function . It can be directed to different compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus is essential for its interaction with nuclear receptors and modulation of gene expression . Understanding its subcellular localization helps in elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxybibenzyl can be synthesized through several methods. One common approach involves the reduction of 4,4’-dihydroxybenzophenone using hydrogen in the presence of a palladium catalyst. Another method includes the oxidative coupling of phenol derivatives under controlled conditions .

Industrial Production Methods: Industrial production often employs the catalytic hydrogenation of 4,4’-dihydroxybenzophenone. This process is favored due to its efficiency and the high purity of the resulting product. The reaction typically occurs in a solvent such as acetonitrile, with hydrogen peroxide and an acid catalyst to minimize byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxybibenzyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dihydroxybibenzyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,4’-Dihydroxybibenzyl is unique due to its specific hydroxylation pattern, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility .

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFNSYWAGGETFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022461
Record name 4,4'-(1,2-Ethanediyl)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6052-84-2
Record name 1,2-Bis(4-hydroxyphenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6052-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dihydroxybibenzyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol,4'-ethylenedi-
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Record name 4,4'-(1,2-Ethanediyl)bisphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,2-ETHANEDIYL)BISPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OXU6S6XEX
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 4,4′-dihydroxystilbene (250 mg, 1.178 mmol) in MeOH (10 mL) and EtOAc (2 mL) containing 5% Pd—C (120 mg) was stirred under an atmosphere of hydrogen for 2 h. The catalyst was removed by filtration and the filtrate was concentrated. Chromatography purification of the crude product on silica gel (hexane-EtOAc 3:1, 2:1) provided 245 mg of 4-[4-Hydroxy-phenethyl]-phenol (97%) as a white solid. MS (ES) m/z: 213.05 (M−1).
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Synthesis routes and methods III

Procedure details

The inherent viscosity of the polyesters determined at 30° C., in a solvent combination of 60 parts by weight phenol and 40 parts by weight sym-tetrachloroethane at a concentration of 0.5 g per dl., is at least about 0.5 and is preferably at least about 0.7. The selection of acid and diphenol components is made so that the polyester preferably has a glass transition temperature of at least 100° C., a viscosity at 320° C. determined in a capillary rheometer at a shear rate of 100 sec-1 of less than 105 poise and a melting point less than about 350° C. An especially preferred group of polyarylene esters comprises those polyesters obtained by condensation of a diphenol comprising at least 90 mol percent 1,2-bis(4-hydroxyphenyl)ethane and a dicarboxylic acid comprising at least 67 mol percent isophthalic acid. Of this preferred group, one of the more preferred combinations is obtained from 1,2-bis(4-hydroxyphenyl)ethane and isophthalic acid without additional components. The preferences are based on the availability and cost of the acid as well as on the desirable glass transition and melting points of the resulting polyesters. Since molding cycles are preferably rapid, it is desirable that a crystalline polyester crystallize in the short period during which the polymer is cooling in the mold. Thus a molding material for uses where high temperature dimensional stability is important, needs to have a rapid rate of crystallization. The glass transition temperature, the melting point and the rate of crystallization can be determined by means of differential scanning calorimetry as described in copending application Ser. No. 709,469, filed July 28, 1976, now U.S. Pat. No. 4,102,864, which methods are hereby incorporated by reference.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between 4,4'-dihydroxybibenzyl and trans-stilbene?

A1: this compound is a key metabolite of trans-stilbene, formed through intestinal bacterial reduction. [] This metabolic pathway highlights the role of gut microbiota in the biotransformation of compounds like trans-stilbene.

Q2: How does the structure of this compound relate to its biological activity, particularly as an anti-estrogenic compound?

A2: Research has explored the anti-estrogenic and antifertility properties of various this compound derivatives. [, , ] These studies investigated how modifications to the basic structure, such as the addition of basic ether groups, influenced biological activity. While some derivatives showed promising anti-estrogenic activity in specific assays, a clear structure-activity relationship remains to be fully elucidated.

Q3: Can you provide examples of how the structure of this compound derivatives was modified to explore anti-estrogenic activity?

A3: Researchers synthesized a series of α-methyl- and α,α'-dimethyl-stilbene and -bibenzyl compounds. These derivatives featured substitutions at the 4,4' positions with either a hydroxyl group, a methoxyl group, or a 2-(N,N-dialkylamino)ethoxy group. [] By comparing the activity of these different structures, scientists aimed to understand how specific modifications impacted anti-estrogenic effects.

Q4: How is this compound metabolized in different species?

A4: Studies in rabbits and rats revealed that this compound is further metabolized through hydroxylation and oxidative cleavage. [] In rabbits, the majority of metabolites are excreted in urine, while fecal excretion is predominant in rats. This species difference in metabolic fate emphasizes the importance of considering species-specific metabolism in research.

Q5: Beyond anti-estrogenic activity, have any other biological activities been reported for this compound or its derivatives?

A5: Recent research identified this compound alongside other compounds in the stems of Dendrobium officinale, a traditional Chinese medicinal plant. [] While this study primarily focused on structural characterization, it did note potent antioxidant activity for several isolated bibenzyl derivatives. This finding suggests further investigation into the potential therapeutic applications of these compounds beyond anti-estrogenic effects is warranted.

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